4-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine
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Overview
Description
4-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine is a complex organic compound with a unique structure that includes a morpholine ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.
Attachment of the Pyridine Ring: This step involves the reaction of the piperidine intermediate with a pyridine derivative, often through nucleophilic substitution or coupling reactions.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate to form the morpholine ring, which can be achieved through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system in which it is used. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with a benzyl group, used in organic synthesis and as a precursor in the production of pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
4-[4-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine is unique due to its complex structure, which includes multiple functional groups and rings
Properties
IUPAC Name |
[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18-3-2-10-24-22(18)29-17-19-8-11-26(12-9-19)23(27)20-4-6-21(7-5-20)25-13-15-28-16-14-25/h2-7,10,19H,8-9,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXXBIOUFOFPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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